molecular formula C17H18ClNO2 B255585 N-(5-chloro-2-methylphenyl)-2-propoxybenzamide

N-(5-chloro-2-methylphenyl)-2-propoxybenzamide

Cat. No. B255585
M. Wt: 303.8 g/mol
InChI Key: XWYDTSNFBMTFHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methylphenyl)-2-propoxybenzamide, also known as CMPOB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of N-(5-chloro-2-methylphenyl)-2-propoxybenzamide is not fully understood. However, it has been reported to exert its anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) activities. N-(5-chloro-2-methylphenyl)-2-propoxybenzamide has also been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-2-propoxybenzamide has been reported to exhibit several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in a rat model of carrageenan-induced paw edema. N-(5-chloro-2-methylphenyl)-2-propoxybenzamide has also been reported to decrease the levels of prostaglandin E2 (PGE2) and leukotriene B4 (LTB4) in a rat model of acetic acid-induced writhing.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5-chloro-2-methylphenyl)-2-propoxybenzamide in lab experiments is its high yield of synthesis, which makes it readily available for use. However, one limitation is the lack of information on its toxicity and side effects, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(5-chloro-2-methylphenyl)-2-propoxybenzamide. One direction is to further investigate its anti-cancer properties and potential use as a chemotherapeutic agent. Another direction is to study its potential use in the treatment of inflammatory and pain-related disorders. Additionally, more research is needed to determine its toxicity and side effects in order to fully understand its potential therapeutic applications.

Synthesis Methods

N-(5-chloro-2-methylphenyl)-2-propoxybenzamide has been synthesized using several methods, including the reaction of 5-chloro-2-methylaniline with 2-propoxybenzoic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Another method involves the reaction of 5-chloro-2-methylaniline with 2-propoxybenzoyl chloride in the presence of triethylamine. Both methods have been reported to yield N-(5-chloro-2-methylphenyl)-2-propoxybenzamide in good to excellent yields.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-2-propoxybenzamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, analgesic, and anti-cancer properties. In one study, N-(5-chloro-2-methylphenyl)-2-propoxybenzamide was found to inhibit the growth of human cervical cancer cells by inducing apoptosis. Another study reported that N-(5-chloro-2-methylphenyl)-2-propoxybenzamide exhibited anti-inflammatory and analgesic effects in a rat model of carrageenan-induced paw edema and acetic acid-induced writhing, respectively.

properties

Product Name

N-(5-chloro-2-methylphenyl)-2-propoxybenzamide

Molecular Formula

C17H18ClNO2

Molecular Weight

303.8 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-propoxybenzamide

InChI

InChI=1S/C17H18ClNO2/c1-3-10-21-16-7-5-4-6-14(16)17(20)19-15-11-13(18)9-8-12(15)2/h4-9,11H,3,10H2,1-2H3,(H,19,20)

InChI Key

XWYDTSNFBMTFHD-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)Cl)C

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)Cl)C

Origin of Product

United States

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